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molecular formula H12N4O9S3 B8342577 Triammonium nitridotrisulfate

Triammonium nitridotrisulfate

Cat. No. B8342577
M. Wt: 308.3 g/mol
InChI Key: YLXZMMAZYLTFMD-UHFFFAOYSA-N
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Patent
US04088611

Procedure details

Diammonium imidobissulfate (NH4SO3)2NH may be prepared by introducing ammonia gas and then sulfurous acid gas into an aqueous solution containing ammonium sulfite to obtain triammonium nitridotrisulfate and heating the obtained nitridotrisulfate in ammonia gas at about 250° C under atmospheric pressure to ammonolyze and then followed by heating at about 300° C.
[Compound]
Name
Diammonium imidobissulfate (NH4SO3)2NH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ammonium sulfite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].[S:2](=[O:5])([OH:4])[OH:3].[S:6]([O-:9])([O-:8])=[O:7].[NH4+].[NH4+]>>[NH4+:1].[NH4+:1].[NH4+:1].[N:1]([S:2]([O-:5])(=[O:4])=[O:3])([S:6]([O-:9])(=[O:8])=[O:7])[S:2]([O-:4])(=[O:3])=[O:5] |f:2.3.4,5.6.7.8|

Inputs

Step One
Name
Diammonium imidobissulfate (NH4SO3)2NH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)=O
Name
ammonium sulfite
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[NH4+].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[NH4+].[NH4+].[NH4+].N(S(=O)(=O)[O-])(S(=O)(=O)[O-])S(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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